molecular formula C42H82O5 B15346887 Octadecanoic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl ester CAS No. 66753-01-3

Octadecanoic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl ester

Cat. No.: B15346887
CAS No.: 66753-01-3
M. Wt: 667.1 g/mol
InChI Key: CQDMCVJMVGGZHQ-UHFFFAOYSA-N
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Description

Properties

CAS No.

66753-01-3

Molecular Formula

C42H82O5

Molecular Weight

667.1 g/mol

IUPAC Name

[2-(hydroxymethyl)-2-(octadecanoyloxymethyl)butyl] octadecanoate

InChI

InChI=1S/C42H82O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(44)46-38-42(6-3,37-43)39-47-41(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h43H,4-39H2,1-3H3

InChI Key

CQDMCVJMVGGZHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Scientific Research Applications

Octadecanoic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl ester, also known as stearic acid 2-ethyl-2-(hydroxymethyl)-1,3-propanediol ester, is a fatty acid ester derived from octadecanoic acid (commonly known as stearic acid) and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. It has a molecular formula of C42H82O5 and a molecular weight of approximately 658.98 g/mol. This compound is characterized by its long hydrophobic hydrocarbon chain, which contributes to its properties as a surfactant and emulsifier in various applications.

Chemical behavior

The chemical behavior of this compound can be understood through its reactivity as an ester. It can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into octadecanoic acid and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. Additionally, it can participate in transesterification reactions with other alcohols to form different esters and glycerides.

Research and Biological Activities

Research indicates that octadecanoic acid derivatives exhibit various biological activities. These compounds can possess antimicrobial properties and may also act as anti-inflammatory agents. The long-chain fatty acids are known to influence cell membrane fluidity and can modulate signaling pathways related to lipid metabolism and inflammation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Octadecanoic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl ester
  • CAS Registry Number : 13081-97-5
  • Synonyms: Pentaerythritol distearate, 2,2-Bis(hydroxymethyl)propane-1,3-diyl distearate
  • Molecular Formula : C₄₁H₈₀O₆
  • Molecular Weight : 669.07 g/mol

Structural Features: The compound is a diester derived from a neopentyl glycol backbone (2-ethyl-2-(hydroxymethyl)-1,3-propanediol) esterified with two stearic acid (octadecanoic acid) chains. The presence of hydroxymethyl groups and a branched ethyl group distinguishes its steric and electronic properties from linear diol esters .

Applications: Primarily used as a nonionic surfactant and lubricant due to its amphiphilic structure. Its high thermal stability and low volatility make it suitable for industrial applications, including polymer processing and coatings .

Structural and Functional Analogues :

The compound belongs to the fatty acid ester family, with key structural variations in the diol backbone, esterification sites, and acyl chain lengths. Below is a comparative analysis:

Compound Name CAS No. Backbone Structure Ester Groups Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound 13081-97-5 2-ethyl-2-(hydroxymethyl)-1,3-propanediol Two stearic acid chains C₄₁H₈₀O₆ 669.07 High thermal stability, nonionic surfactant Lubricants, polymer additives
Octadecanoic acid, 2-(hydroxymethyl)-2-[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl ester 28188-24-1 Branched diol with additional hydroxymethyl and oxo groups Two stearic acid chains C₄₃H₈₂O₈ 727.11 Enhanced hydrophobicity Specialty coatings, plasticizers
Octadecanoic acid, 9(or 10)-(dibutoxyphosphinyl)-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester 2346600–12–0 2,2-dimethyl-1,3-propanediol with phosphate substituent Phosphorylated stearic acid chains C₄₃H₈₄O₈P 756.10 Flame retardancy, adhesion promoter Flame-retardant materials
Octadecanoic acid, 2,3-dihydroxypropyl ester - Glycerol backbone Single stearic acid chain C₂₁H₄₂O₄ 358.56 Biocompatibility, emulsification Food additives, pharmaceuticals
Pentaerythritol tetrastearate - Pentaerythritol (tetraol) Four stearic acid chains C₇₇H₁₄₈O₈ 1202.00 High viscosity, solid at room temperature Greases, waxes
Dihexanoic acid 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl ester - Same diol backbone as target compound Two hexanoic acid chains C₁₈H₃₄O₅ 330.46 Lower melting point, increased solubility Solvents, plasticizers
Key Differences :

Backbone Complexity :

  • The target compound’s branched diol backbone (2-ethyl-2-(hydroxymethyl)) provides steric hindrance, reducing crystallization compared to linear diols like 1,3-propanediol .
  • Phosphorylated analogues (e.g., CAS 2346600–12–0) introduce phosphate groups , enhancing flame retardancy but increasing polarity .

Acyl Chain Impact: Longer chains (e.g., stearic acid, C₁₈) increase hydrophobicity and melting points. Shorter chains (e.g., hexanoic acid, C₆) improve solubility in organic solvents .

Degree of Esterification :

  • Tetraesters (e.g., pentaerythritol tetrastearate) exhibit higher molecular weights and viscosity, making them suitable for greases, whereas diesters balance fluidity and lubricity .

Research Findings :
  • Environmental Impact : Phosphorylated esters () are subject to EPA regulations due to persistence in ecosystems, highlighting the need for greener alternatives .

Q & A

Q. What are the established synthetic methodologies for Octadecanoic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl ester?

The synthesis typically involves esterification of stearic acid (octadecanoic acid) with a triol derivative, such as 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, using acid catalysts (e.g., sulfuric acid) under controlled conditions. Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) is critical to track esterification progress and optimize yields. Solvents like toluene or dichloromethane are often employed to enhance reaction efficiency .

Q. How is the structural integrity of this compound confirmed in experimental settings?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, is used to verify ester linkages and branching. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl at ~3200–3500 cm1^{-1}, ester carbonyl at ~1700–1750 cm1^{-1}). Mass spectrometry (MS) confirms molecular weight (669.07 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties influencing its applications in material science?

The compound’s nonionic surfactant properties arise from its amphiphilic structure: a hydrophobic stearic acid chain and a hydrophilic polyol core. Its molecular weight (C41_{41}H80_{80}O6_6), density (~0.956 g/cm3^3), and melting point (dependent on branching) dictate solubility in organic solvents and compatibility with polymer matrices .

Advanced Research Questions

Q. How can discrepancies in purity assessments between HPLC and GC methods be resolved?

Purity conflicts may stem from residual solvents or unreacted starting materials. Cross-validate results using orthogonal techniques:

  • HPLC : Detect polar impurities (e.g., residual triol) with a C18 column and UV detection.
  • GC-MS : Identify volatile byproducts (e.g., fatty acid methyl esters).
  • Elemental Analysis : Confirm stoichiometric consistency (C/H/O ratios) .

Q. What computational approaches predict the compound’s thermal stability under stress conditions?

Molecular dynamics (MD) simulations using force fields (e.g., AMBER or CHARMM) model thermal decomposition pathways. Density functional theory (DFT) calculates bond dissociation energies, focusing on ester linkages and branching points. Experimental validation via thermogravimetric analysis (TGA) at 10°C/min under nitrogen provides decomposition onset temperatures .

Q. How does branching affect its interaction with hydrophobic matrices in composite materials?

The 2-ethyl-2-(hydroxymethyl) branching reduces crystallinity, enhancing miscibility with polymers like polyethylene. Use fluorescence probing or small-angle X-ray scattering (SAXS) to study dispersion. Compare with linear analogs (e.g., pentaerythritol distearate) to isolate branching effects .

Q. What strategies mitigate data contradictions in toxicity studies?

Conflicting toxicity results (e.g., endocrine disruption potential) may arise from impurities or assay variability. Implement:

  • High-Resolution MS : Screen for trace contaminants (e.g., unreacted stearic acid).
  • Structured Testing : Follow OECD guidelines (e.g., Guideline 422 for combined toxicity assays) with GLP compliance.
  • Dose-Response Modeling : Use Hill equations to distinguish compound-specific effects from noise .

Methodological Notes

  • Synthesis Optimization : Adjust catalyst concentration (0.5–2% H2_2SO4_4) and reflux time (4–8 hrs) to balance yield and side reactions .
  • Spectroscopic Pitfalls : Overlapping NMR peaks from branching require 2D techniques (e.g., HSQC) for unambiguous assignment .
  • Thermal Analysis : Couple TGA with differential scanning calorimetry (DSC) to correlate mass loss with phase transitions .

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